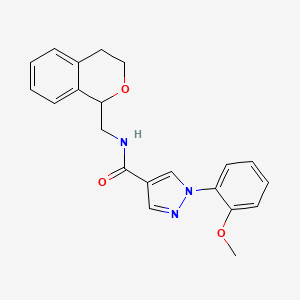

![molecular formula C18H15N5O B5572384 6-乙基-1-苯基-5-(3-吡啶基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮](/img/structure/B5572384.png)

6-乙基-1-苯基-5-(3-吡啶基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrazolopyrimidinone derivatives involves innovative one-pot synthesis methods or catalytic processes. For instance, derivatives have been synthesized using a one-pot synthesis approach involving heteropolyacids like H14[NaP5W29MoO110] and H3PMo12O40, demonstrating high yields (Heravi et al., 2007). Another example is the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones via condensation of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde, demonstrating the versatility and reactivity of these compounds (Rahmouni et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their chemical behavior and potential applications. For example, a study by Özdemir et al. (2015) on a similar compound utilized X-ray diffraction, FT-IR, NMR, and Mass spectroscopy for characterization, revealing the compound's crystallization in the monoclinic space group and the harmony between experimental and calculated data (Özdemir et al., 2015).

Chemical Reactions and Properties

Pyrazolopyrimidinone derivatives engage in various chemical reactions, showcasing a broad spectrum of chemical properties. A study on the reactivity of these compounds highlighted their potential in generating novel pharmacologically significant derivatives through condensation reactions (Yewale et al., 2012). Furthermore, their ability to form complexes with metals or undergo cyclization reactions underscores their chemical versatility.

Physical Properties Analysis

The physical properties of pyrazolopyrimidinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystalline structure, as determined through X-ray diffraction methods, provides essential information on the molecular geometry and potential intermolecular interactions (Wu et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity with different functional groups, potential for substitution reactions, and behavior under various chemical conditions, define the applicability of pyrazolopyrimidinone derivatives. Studies such as the synthesis and pharmacological evaluation of novel derivatives highlight the compounds' reactivity and potential as bioactive molecules (Rahmouni et al., 2016).

科学研究应用

抗癌和抗炎剂

抗癌活性:Rahmouni 等人(2016 年)的一项研究合成了一系列新型吡唑并嘧啶衍生物,并评估了它们的抗癌和抗 5-脂氧合酶活性。这些化合物对 HCT-116 和 MCF-7 癌细胞系表现出有希望的细胞毒性作用,表明它们具有作为抗癌剂的潜力。构效关系 (SAR) 分析提供了对增强其生物活性的化学修饰的见解 Rahmouni 等人,2016 年.

抗炎特性:Yewale 等人(2012 年)合成了新型 3-取代-1-芳基-5-苯基-6-苯胺基吡唑并[3,4-d]嘧啶-4-酮,并将其评估为潜在的抗炎剂。与标准药物相比,这些化合物表现出显着的抗炎活性,且具有最小的溃疡形成潜力,表明它们具有作为更安全的抗炎药物的潜力 Yewale 等人,2012 年.

抗菌剂

- 抗菌活性:Beyzaei 等人(2017 年)制备了新的 6-取代 4-氨基吡唑并[3,4-d]嘧啶衍生物,并研究了它们对几种病原菌的抗菌特性。这些化合物表现出广泛的抗菌活性,尤其对化脓性链球菌和铜绿假单胞菌,展示了它们作为抗菌剂的潜力 Beyzaei 等人,2017 年.

酶抑制

- 磷酸二酯酶抑制:Dumaitre 和 Dodic(1996 年)描述了一系列 6-苯基吡唑并[3,4-d]嘧啶酮作为 cGMP 特异性(V 型)磷酸二酯酶的特异性抑制剂。这些化合物表现出显着的酶促和细胞活性,以及口服抗高血压活性,突出了它们在治疗高血压方面的潜力 Dumaitre 和 Dodic,1996 年.

作用机制

未来方向

属性

IUPAC Name |

6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O/c1-2-16-21-17-15(12-20-23(17)13-7-4-3-5-8-13)18(24)22(16)14-9-6-10-19-11-14/h3-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDQBWHIUKIMJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5582317 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)

![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)

![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)

![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)

![2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B5572325.png)

![N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5572334.png)

![1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5572357.png)

![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)

![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)

![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)

![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)